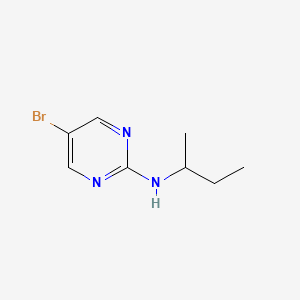
5-bromo-N-butan-2-ylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-butan-2-ylpyrimidin-2-amine is a chemical compound with the molecular formula C8H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and a sec-butyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butan-2-ylpyrimidin-2-amine typically involves the bromination of N-sec-butylpyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-butan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) are used in solvents like ethanol or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides or reduced amines.
Coupling Reactions: Products include arylated or vinylated pyrimidines.
Scientific Research Applications
5-bromo-N-butan-2-ylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-bromo-N-butan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the sec-butyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-butylpyrimidin-2-amine: Similar structure but with a butyl group instead of a sec-butyl group.
5-Bromo-2-(dimethylamino)pyrimidine: Contains a dimethylamino group instead of a sec-butyl group.
5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Contains a tert-butyl group instead of a sec-butyl group .
Uniqueness
5-bromo-N-butan-2-ylpyrimidin-2-amine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
5-bromo-N-butan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12BrN3/c1-3-6(2)12-8-10-4-7(9)5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
TUMNEJCWWMBSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(C=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
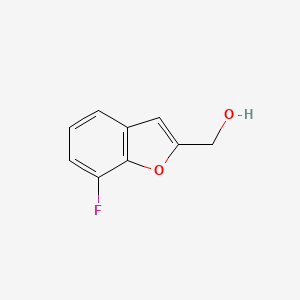

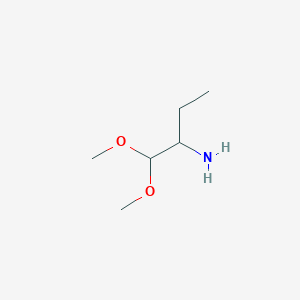
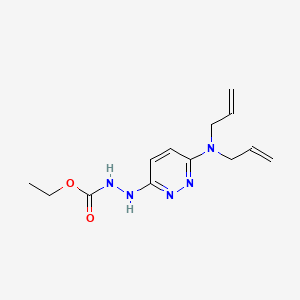
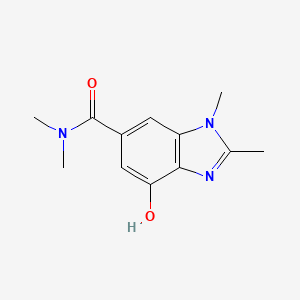
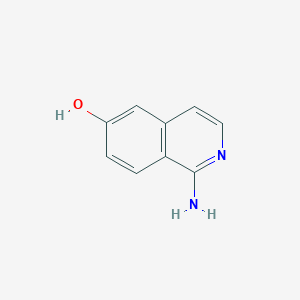
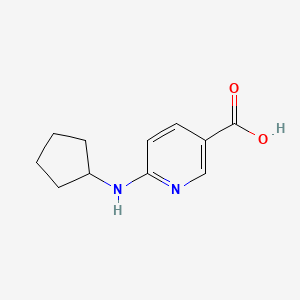
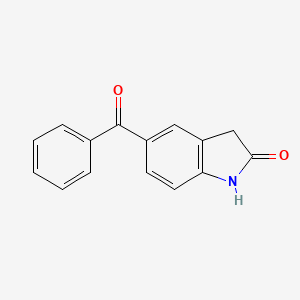
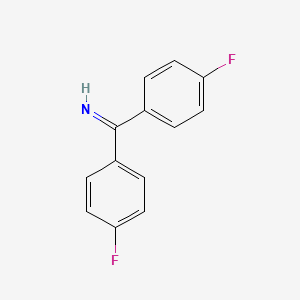
![Methanone, [4-(3-azetidinyl)-1-piperazinyl]cyclopropyl-](/img/structure/B8745599.png)

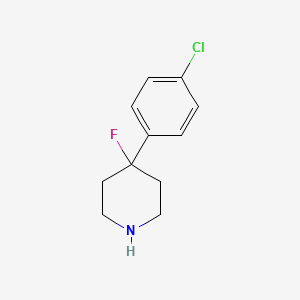
![chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B8745620.png)
![7-Methoxy-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-A]quinazoline](/img/structure/B8745629.png)
